HDAC Isozyme Inhibition: SBHA Exhibits 40-Fold Lower Potency for HDAC1 Compared to Pan-Inhibitor SAHA
SBHA inhibits HDAC1 and HDAC3 with IC50 values of 0.25 μM and 0.30 μM, respectively . In contrast, the FDA-approved pan-HDAC inhibitor suberoylanilide hydroxamic acid (SAHA, vorinostat) inhibits HDAC1 with an IC50 of 10 nM . SBHA's potency for HDAC1 is therefore approximately 25- to 40-fold lower than that of SAHA, establishing SBHA as a moderately potent tool compound rather than a high-potency therapeutic candidate. This differential potency is critical for experimental design where excessive HDAC inhibition may confound results due to cytotoxicity.
| Evidence Dimension | HDAC1 inhibitory potency (IC50) |
|---|---|
| Target Compound Data | 0.25 μM (250 nM) |
| Comparator Or Baseline | SAHA (vorinostat): 10 nM |
| Quantified Difference | 25-fold lower potency for SBHA |
| Conditions | In vitro enzymatic assay; human HDAC1 |
Why This Matters
This quantitative difference in HDAC1 inhibition potency informs researchers whether SBHA is appropriate as a tool compound for moderate HDAC inhibition or whether a more potent inhibitor like SAHA is required for their experimental system.
